molecular formula C7H7N3 B6218121 5,6-dimethylpyridazine-3-carbonitrile CAS No. 2751610-45-2

5,6-dimethylpyridazine-3-carbonitrile

Cat. No.: B6218121
CAS No.: 2751610-45-2
M. Wt: 133.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpyridazine-3-carbonitrile is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). This compound features methyl substituents at positions 5 and 6 and a cyano (-CN) group at position 3.

Properties

CAS No.

2751610-45-2

Molecular Formula

C7H7N3

Molecular Weight

133.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridazine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,6-Dimethylpyridazine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Carbonitriles

Substituent Position and Electronic Effects

Pyridazine derivatives with cyano groups exhibit distinct electronic and steric profiles depending on substituent positions. Key analogs include:

(a) 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile (CAS 1375239-73-8)
  • Structure: Features a cyano group at position 4 (vs. 3 in the target compound), 5,6-dimethyl groups, and a 5-chloropyridinyl-3-oxy substituent.
  • Molecular Formula : C₁₂H₉ClN₄O.
  • Key Properties: Higher molecular weight (260.68 g/mol) due to the chloropyridinyl substituent.
(b) 3-Chloro-5,6-diethylpyridazine-4-carbonitrile
  • Structure: Cyano at position 4, chloro at position 3, and ethyl groups at positions 5 and 5.
  • Molecular Formula : C₉H₁₀ClN₃.
  • Key Properties : Ethyl groups increase steric bulk and lipophilicity compared to methyl substituents. The chloro group introduces additional electron-withdrawing effects, which may enhance stability but reduce nucleophilicity at the pyridazine core .
(c) 3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile
  • Structure: Cyano at position 4, amino (-NH₂) at position 3, and a benzoyl group.
  • Molecular Formula : C₁₂H₁₀N₄O.
  • Key Properties: The amino group improves solubility via hydrogen bonding, while the benzoyl moiety adds aromatic character. IR spectra show NH₂ stretches at 3,409–3,330 cm⁻¹ and CN at 2,200 cm⁻¹ .

Physicochemical and Spectral Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) IR (CN stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
5,6-Dimethylpyridazine-3-carbonitrile* 5,6-dimethyl, 3-CN C₇H₆N₄ 146.15 Not reported ~2,200 (inferred) Not reported
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile 5,6-dimethyl, 4-CN, 3-O-substituent C₁₂H₉ClN₄O 260.68 Not reported 2,209–2,220 (CN) δ 2.24 (s, CH₃), 6.56–7.94 (ArH)
3-Chloro-5,6-diethylpyridazine-4-carbonitrile 5,6-diethyl, 3-Cl, 4-CN C₉H₁₀ClN₃ 201.65 Not reported Not reported δ 2.34–8.01 (CH₃, ArH)
3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile 4-CN, 3-NH₂, 5-benzoyl C₁₂H₁₀N₄O 226.24 227–229 2,200 (CN) δ 4.76 (NH₂), 7.39–7.82 (ArH)

*Inferred data based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.